molecular formula C6H8Cl2O2 B033324 Adipoyl chloride CAS No. 111-50-2

Adipoyl chloride

Cat. No.: B033324
CAS No.: 111-50-2
M. Wt: 183.03 g/mol
InChI Key: PWAXUOGZOSVGBO-UHFFFAOYSA-N
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Description

Adipoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H8Cl2O2 and its molecular weight is 183.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Cellulose Adipate Esters : Adipoyl chloride is used in the synthesis of cellulose adipate esters, which have potential as biopolymers for drug delivery and applications requiring water dispersion or swelling (Kar, Liu, & Edgar, 2011).

  • Production of Polythioesters : It is utilized in producing new polythioesters through interfacial polycondensation with bis-4-mercaptophenyl/ether and other aliphatic acid dichlorides (Podkościelny & Wdowicka, 1983).

  • Synthesis of Macrocyclic Ether-Esters : this compound aids in synthesizing macrocyclic ether-esters, like 1,4,7,10,13-pentaoxacyclohexadecane-14,16-dione (Thompson et al., 1977).

  • Preparation of Linear Polythioesters : It is used in the preparation of linear polythioesters by polycondensation with various aliphatic acid dichlorides (Podkościelny & Kowalewska, 1984).

  • Catalysis in Polycondensation Reactions : this compound serves as a catalyst in polycondensation reactions of ferrocene with terephthaloyl and succinyl chlorides, producing polymers with molecular weights of 3000-7000 (AsaharaTeruzo, MitsuhashiKeiryo, & IchikawaYohsuke, 1971).

  • Synthesis of Macrocyclic Polyesters : It's used in synthesizing macrocyclic polyesters from polycondensation of 2-stanna-1,3-dioxepane with dicarboxylic acid chlorides (Kricheldorf, Langanke, Spickermann, & Schmidt, 1999).

  • Initiation of Block Copolymers : this compound is employed as an initiator for block copolymers' preparation by a free radical mechanism (Hazer, 1987).

  • Polymerization to Produce Poly(ethylene adipate) : It's used in the synthesis of cyclic oligo(ethylene adipate)s, which are polymerized to create poly(ethylene adipate), a green aliphatic polyester (Lu et al., 2017).

  • Synthesis of Side-Chain Polyesters : this compound, combined with α-(bis(2-hydroxyethyl)amino)-ω-(4'-methoxybiphenyl-4-oxy) alkanes, can synthesize side-chain polyesters with varying spacer lengths (Huskić & Žigon, 2001).

  • Preparation of Polyamides with High Fluorescent Intensity : Its polycondensation with ethidium bromide yields a new polyamide with high fluorescent intensity and a blue-shift in the absorption band (Fukushima, 2001).

Mechanism of Action

Target of Action

Adipoyl chloride, also known as adipoyl dichloride, is an organic compound with the formula (CH2CH2C(O)Cl)2 . Its primary target is hexamethylenediamine , a compound used in the production of polymers .

Mode of Action

This compound reacts with hexamethylenediamine to form nylon 6,6 . This reaction is a type of condensation polymerization , where two molecules combine to form a larger molecule, with the elimination of a smaller molecule . In this case, the smaller molecule is hydrochloric acid (HCl) .

Biochemical Pathways

The reaction between this compound and hexamethylenediamine is a key step in the synthesis of nylon 6,6 . This process involves the formation of an amide linkage , a common feature in polyamides like nylon . The formation of this linkage is a result of the reaction between the carbonyl group of this compound and the amine group of hexamethylenediamine .

Result of Action

The primary result of this compound’s action is the formation of nylon 6,6 . Nylon 6,6 is a type of polyamide that exhibits excellent mechanical strength, chemical resistance, and heat resistance . It is widely used in the production of fibers, textiles, carpets, and engineering plastics .

Action Environment

The reaction between this compound and hexamethylenediamine to form nylon 6,6 typically occurs in an industrial setting . The reaction is sensitive to environmental conditions such as temperature and the presence of water, as this compound reacts with water to give adipic acid . Therefore, the reaction is usually carried out in a controlled environment to ensure optimal conditions for the formation of nylon 6,6 .

Safety and Hazards

Adipoyl chloride is a combustible liquid. It may be fatal if swallowed and enters airways. It is suspected of damaging fertility or the unborn child. It causes skin irritation and may cause damage to organs through prolonged or repeated exposure. It may cause drowsiness or dizziness. It causes serious eye damage and is toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

. It is involved in the formation of amide bonds, which are fundamental in biochemistry. Specifically, adipoyl chloride reacts with hexamethylenediamine to form nylon 6,6 . This reaction is a type of condensation polymerization, where small molecules such as water are eliminated .

Cellular Effects

As a component in the synthesis of nylon, it plays a crucial role in the production of fibers, textiles, carpets, and engineering plastics . These materials have widespread applications in various industries, impacting numerous cellular processes indirectly.

Molecular Mechanism

This compound reacts with hexamethylenediamine to form nylon 6,6 . This reaction involves the formation of an amide bond, a process that is fundamental in biochemistry . The acid chloride and amine react and are joined in a condensation process with loss of the small molecule HCl .

Temporal Effects in Laboratory Settings

It is known that this compound is a reactive compound that readily reacts with water to give adipic acid . This suggests that it may have a limited shelf life and must be handled and stored carefully to prevent degradation.

Metabolic Pathways

This compound is not typically involved in biological metabolic pathways due to its industrial usage. It is primarily used in the synthesis of nylon 6,6, a process that occurs outside of biological systems .

Properties

IUPAC Name

hexanedioyl dichloride
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InChI

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAXUOGZOSVGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059402
Record name Hexanedioyl dichloride
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Molecular Weight

183.03 g/mol
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Physical Description

Liquid with a pungent odor; [Alfa Aesar MSDS]
Record name Hexanedioyl dichloride
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CAS No.

111-50-2
Record name Adipoyl chloride
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Record name Hexanedioyl dichloride
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Record name Hexanedioyl dichloride
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Record name Adipoyl dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of adipoyl chloride?

A1: this compound has the molecular formula C6H8Cl2O2 and a molecular weight of 183.03 g/mol.

Q2: What spectroscopic data is available for this compound?

A: this compound has been characterized using various spectroscopic techniques, including:* FTIR: Infrared spectroscopy reveals characteristic peaks corresponding to functional groups such as C=O stretching and C-Cl stretching. [, , , , , , ] * NMR: Both 1H and 13C NMR spectroscopy are used to confirm the structure and study the polymerization reactions of this compound. [, , , , , , , , ]

Q3: Can this compound be used for interfacial polymerization?

A: Yes, this compound is commonly used in interfacial polymerization, particularly for the synthesis of polyamides like nylon 6,6. This method involves the reaction of this compound with a diamine at the interface of two immiscible solvents. [, , ]

Q4: What factors affect the stability of this compound during polymerization?

A: Factors like pH, temperature, and solvent choice can significantly impact the stability of this compound during polymerization reactions. For instance, hydrolysis of ester bonds can occur at non-optimal pH levels. []

Q5: What are some applications of this compound in material science?

A: this compound is used in the fabrication of various materials, including:* Organic-inorganic hybrid thin films: These films, prepared via molecular layer deposition (MLD), show potential for use as encapsulation layers in devices like OLEDs. [, ]* Polymer electrolytes: Amorphous poly(ether-ester)s synthesized with this compound exhibit ionic conductivity and are investigated for potential use in batteries. []* Antimicrobial polyesters: Incorporation of this compound in polyesters containing Schiff-base metal complexes results in materials with enhanced thermal stability and antimicrobial properties. []

Q6: What is the role of this compound in the synthesis of macrocyclic compounds?

A: this compound acts as a diacid chloride, reacting with oligoethylene glycols in the presence of dibutyltin oxide as a catalyst to produce macrocyclic di- or tetraester/ether compounds. []

Q7: How does this compound participate in polycondensation reactions?

A: this compound is a key monomer in polycondensation reactions, reacting with diamines or diols to form polyamides or polyesters, respectively. This reaction often utilizes catalysts like aluminum chloride (AlCl3) or occurs under phase-transfer conditions. [, , , , , , , ]

Q8: Have computational methods been used to study reactions involving this compound?

A: Yes, density functional theory (DFT) calculations have been employed to investigate the reaction mechanisms and properties of products formed from the reaction of this compound with compounds like 1,2,3-trimethoxybenzene. []

Q9: How does the chain length of the diacid chloride affect the properties of the resulting polymers?

A: Studies comparing polymers synthesized with this compound to those with sebacoyl chloride (a longer diacid chloride) reveal differences in properties like solubility, thermal stability, and crystallinity. These variations arise from the change in the flexibility and packing of the polymer chains due to the different chain lengths. [, , , ]

Q10: How do different diamines influence the properties of polyamides synthesized with this compound?

A: The choice of diamine significantly impacts the properties of the resulting polyamide. Aromatic diamines generally lead to polymers with higher thermal stability compared to aliphatic diamines. Additionally, factors like chain length and the presence of functional groups in the diamine structure can influence the solubility, crystallinity, and mechanical strength of the polyamide. [, , , , ]

Q11: What strategies are employed to improve the stability of this compound during storage and handling?

A11: this compound is moisture-sensitive and can undergo hydrolysis. Therefore, it is typically stored under anhydrous conditions and handled in a moisture-free environment.

Q12: What analytical techniques are employed to characterize polymers synthesized with this compound?

A: A variety of techniques are used to analyze polymers derived from this compound, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure, composition, and tacticity of the polymer chains. [, , , , , , , , ] * Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the polymer. [, , , , , , ] * Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer. [, , , , ] * Differential Scanning Calorimetry (DSC): To study the thermal transitions of the polymer, such as melting point and glass transition temperature. [, , , , , ]* Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation behavior of the polymer. [, , , , , ]* X-ray Diffraction (XRD): To examine the crystalline structure and degree of crystallinity of the polymer. [, , , ]

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